(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one
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Description
(Z)-2-(2-chloro-6-fluorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H22ClFN2O3 and its molecular weight is 416.88. The purity is usually 95%.
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Biological Activity
The compound (Z)-2-(2-chloro-6-fluorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for a variety of pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound features a benzofuran core with various substituents that enhance its biological activity. The presence of the chlorine and fluorine atoms is significant, as halogenated compounds often exhibit improved pharmacological properties due to increased lipophilicity and altered electronic characteristics.
Anticancer Activity
Recent studies have shown that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to This compound have demonstrated the ability to inhibit cell proliferation in lines such as K562 (leukemia), NCI-H460 (lung cancer), and HCT116 (colon cancer) with inhibition rates ranging from 40% to 80% at certain concentrations .
The following table summarizes the cytotoxic effects of related benzofuran derivatives:
Compound | Cell Line | Inhibition Rate (%) |
---|---|---|
Compound A | K562 | 56.84 |
Compound B | NCI-H460 | 80.92 |
Compound C | HCT116 | 72.14 |
Compound D | OVCAR-4 | 56.45 |
Antibacterial Activity
Benzofuran derivatives have also been evaluated for their antibacterial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth. For example, studies have indicated that similar compounds possess minimum inhibitory concentrations (MIC) in the range of 16 µM to 64 µM against Staphylococcus aureus .
The following table illustrates the antibacterial efficacy of some related compounds:
Compound | MIC (µM) | MBC (µM) |
---|---|---|
Compound X | 16 | 16 |
Compound Y | 32 | 32 |
Compound Z | 64 | 128 |
The biological activity of This compound is believed to be mediated through several mechanisms:
- Apoptosis Induction : Similar benzofuran derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases . This process disrupts mitochondrial function and promotes cell death.
- Anti-inflammatory Effects : Research indicates that some benzofuran derivatives can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-1, which are implicated in chronic inflammatory diseases .
- Antibacterial Mechanism : The antibacterial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Case Study 1: Cytotoxicity Against K562 Cells
A study evaluated the cytotoxic effects of a series of benzofuran derivatives on K562 cells. The compound showed a significant reduction in cell viability after 72 hours of exposure, suggesting its potential as an anticancer agent.
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial properties were assessed against S. aureus. The compound exhibited a strong inhibitory effect at low concentrations, indicating its potential as an effective antibacterial agent.
Properties
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O3/c1-2-25-8-10-26(11-9-25)13-16-19(27)7-6-14-21(28)20(29-22(14)16)12-15-17(23)4-3-5-18(15)24/h3-7,12,27H,2,8-11,13H2,1H3/b20-12- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINTXORKSGFLV-NDENLUEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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